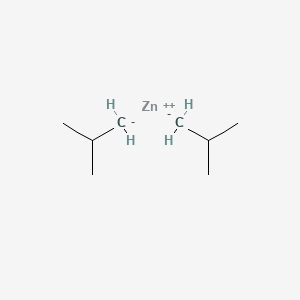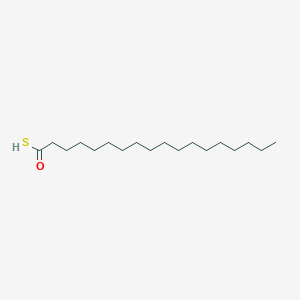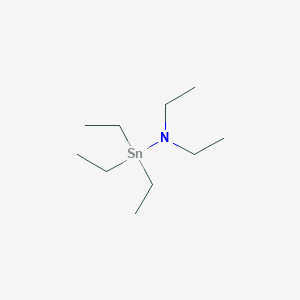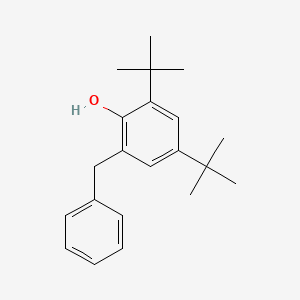
zinc;2-methanidylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2-methanidylpropane is a chemical compound that features zinc coordinated with a 2-methanidylpropane ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2-methanidylpropane typically involves the reaction of zinc salts with 2-methanidylpropane under controlled conditions. Commonly used zinc salts include zinc chloride, zinc nitrate, and zinc acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar zinc salts and 2-methanidylpropane. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions: Zinc;2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The 2-methanidylpropane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes.
科学的研究の応用
Zinc;2-methanidylpropane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme function and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including nanomaterials and coatings.
作用機序
The mechanism of action of zinc;2-methanidylpropane involves its interaction with molecular targets such as enzymes and cellular receptors. The zinc ion plays a crucial role in stabilizing the structure of proteins and facilitating catalytic reactions. The 2-methanidylpropane ligand can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
類似化合物との比較
Zinc oxide (ZnO): A widely used compound with applications in materials science and medicine.
Zinc chloride (ZnCl2): Commonly used in organic synthesis and industrial processes.
Zinc nitrate (Zn(NO3)2): Used in various chemical reactions and as a precursor for other zinc compounds.
Uniqueness: Zinc;2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other zinc compounds
特性
CAS番号 |
1854-19-9 |
|---|---|
分子式 |
C8H18Zn |
分子量 |
179.6 g/mol |
IUPAC名 |
zinc;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChIキー |
ABIAVOPWHAWUGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)


![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)


![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
